molecular formula C22H18Cl2N2O3 B12028750 4-chloro-N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide

4-chloro-N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide

Cat. No.: B12028750
M. Wt: 429.3 g/mol
InChI Key: FCCSSUHXBIWDGW-DHRITJCHSA-N
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Description

4-chloro-N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide is a synthetic organic compound It belongs to the class of hydrazides, which are characterized by the presence of a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and an aldehyde or ketone derivative. The reaction is usually carried out in the presence of a catalyst under reflux conditions. Solvents such as ethanol or methanol are commonly used.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound might be explored for its potential as a drug candidate, particularly if it exhibits bioactive properties.

Industry

In industrial applications, the compound could be used in the production of polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of 4-chloro-N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzohydrazide
  • 4-chlorobenzaldehyde
  • 3-methoxybenzaldehyde

Uniqueness

The uniqueness of 4-chloro-N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide lies in its specific structure, which combines multiple functional groups that may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H18Cl2N2O3

Molecular Weight

429.3 g/mol

IUPAC Name

4-chloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C22H18Cl2N2O3/c1-28-21-12-16(13-25-26-22(27)17-5-9-19(24)10-6-17)4-11-20(21)29-14-15-2-7-18(23)8-3-15/h2-13H,14H2,1H3,(H,26,27)/b25-13+

InChI Key

FCCSSUHXBIWDGW-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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